molecular formula C9H12N4 B8690486 4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine

4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine

Cat. No.: B8690486
M. Wt: 176.22 g/mol
InChI Key: ZYUKMQCZLDMHCO-UHFFFAOYSA-N
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Description

4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that features both a pyrazoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylpyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the pyrazoline ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazoline ring is known to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is unique due to its combined pyrazoline and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

4-methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C9H12N4/c1-7-6-13(12-9(7)10)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3,(H2,10,12)

InChI Key

ZYUKMQCZLDMHCO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(N=C1N)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.02 g. amount of sodium metal is dissolved in 250 ml. of absolute ethanol, then 21.8 g. of 2-hydrazinopyridine is added, followed by 13.4 g. of methacrylonitrile. The reaction mixture is refluxed for 16 hours, then the solvent is removed in vacuo. The solid is recrystallized twice from 3A ethanol after treatment with activated charcoal to give 4.30 g. of a tan solid. The above recrystallization filtrates are combined and evaporated in vacuo to a solid. The solid is dissolved in dichloromethane and passed through a hydrous magnesium silicate. The filtrate is concentrated while adding hexane at reflux to crystallize an additional 16.4 g. of the desired product (total 20.79 g.) as tan crystals, m.p. 149°-151° C.
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